molecular formula C15H13ClN4S B12542011 N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea CAS No. 864629-13-0

N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea

Cat. No.: B12542011
CAS No.: 864629-13-0
M. Wt: 316.8 g/mol
InChI Key: UACZSAWGXSTPSV-UHFFFAOYSA-N
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Description

N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea is a chemical compound that belongs to the class of hydrazones and thioureas This compound is characterized by the presence of a chlorophenyl group, a hydrazinyl group, and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea typically involves the condensation reaction between 4-chlorobenzaldehyde and phenylhydrazine, followed by the reaction with thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

864629-13-0

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

1-[[2-[(4-chlorophenyl)methylidene]hydrazinyl]methylidene]-3-phenylthiourea

InChI

InChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)10-18-19-11-17-15(21)20-14-4-2-1-3-5-14/h1-11H,(H2,17,19,20,21)

InChI Key

UACZSAWGXSTPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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